molecular formula C14H24N2O4 B5143395 diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate

diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate

Cat. No.: B5143395
M. Wt: 284.35 g/mol
InChI Key: XKBJKPYTBOPDTQ-MDZDMXLPSA-N
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Description

Diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate typically involves the reaction of diethyl malonate with dimethylamine and formaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

Diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile, participating in substitution reactions, or as an electrophile in other contexts. Its reactivity is largely due to the presence of the dimethylamino groups and the conjugated double bond system .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate include:

Uniqueness

What sets this compound apart is its unique structure, which allows for a wide range of chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable compound in various fields of research .

Properties

IUPAC Name

diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-7-19-13(17)12(14(18)20-8-2)11(16(5)6)9-10-15(3)4/h9-10H,7-8H2,1-6H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBJKPYTBOPDTQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C=CN(C)C)N(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=C(/C=C/N(C)C)N(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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